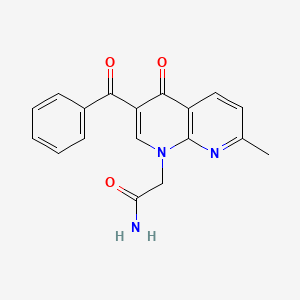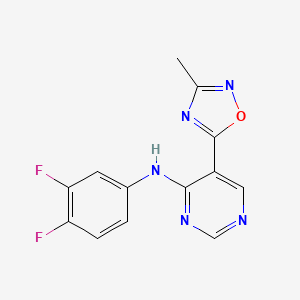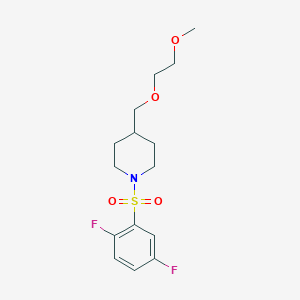
tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyran ring, a pyrimidine ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of monocyclopropanated pyrroles and furans, which can be achieved through a stereoselective, scalable, and metal-free ring-expansion process . This method involves the use of cyclopropylcarbinyl cation rearrangement as a key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques such as microwave-assisted synthesis and the use of renewable resources that are inexpensive and available in bulk . These methods ensure high efficiency, atom economy, and environmentally friendly reaction conditions.
化学反応の分析
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective brain-penetrant PDE9A inhibitor, which elevates central cGMP levels in the brain and exhibits procognitive activity in rodent models . This compound targets key residue differences between the PDE9A and PDE1C catalytic sites, optimizing its physicochemical properties for excellent in vitro and in vivo pharmacokinetics .
類似化合物との比較
Similar Compounds
Tetrahydropyridines: These compounds share a similar six-membered ring structure and are also used in drug synthesis.
Dihydro-2H-pyrans: These compounds are structurally related and have similar biological activities.
Pyrrolidine derivatives: These compounds have a similar pyrrolidine ring and are used in various medicinal applications.
Uniqueness
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of three distinct ring structures, which confer specific biological activities and pharmacokinetic properties. Its ability to selectively inhibit PDE9A and elevate cGMP levels in the brain makes it a promising candidate for the treatment of cognitive disorders .
特性
IUPAC Name |
oxan-4-yl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(21-11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUIDJNVKLUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/new.no-structure.jpg)
![Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2440173.png)

![4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2440178.png)




